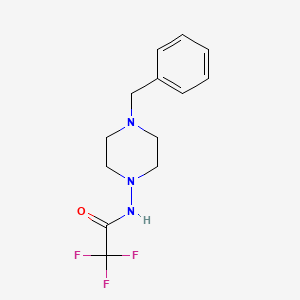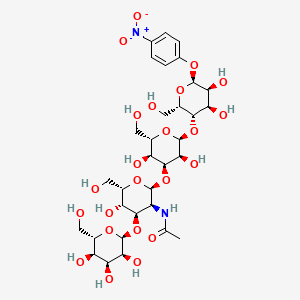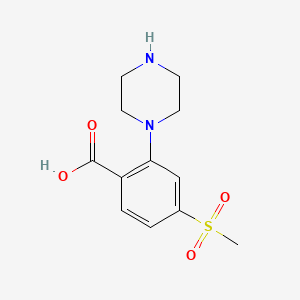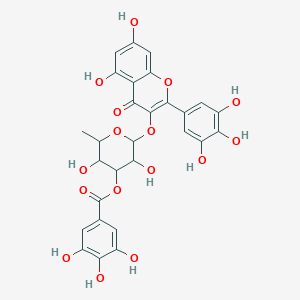
3-O-Galloylmucic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Galloylmucic acid is a natural product found in Mycoacia fuscoatra and Syzygium samarangense . It belongs to the category of carbohydrates, nucleosides, and nucleotides . The molecular formula of this compound is C28H24O16 and it has a molecular weight of 616.48 . It appears as a yellow powder .
Molecular Structure Analysis
The molecular structure of this compound is complex, characterized by the presence of a galloyl moiety attached to the mucic acid backbone . The IUPAC name of this compound is [(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate .
Physical And Chemical Properties Analysis
This compound is soluble in acetone, chloroform, dichloromethane, DMSO, ethanol, and ethyl acetate . It has a predicted boiling point of 1123.6±65.0°C and a density of 1.94±0.1 g/cm3 at 20°C .
Scientific Research Applications
Phytohormone Regulation : A study demonstrated the use of GC-MS-based metabolic profiling for analyzing phytohormones in plants. This method can be applied to examine complex changes induced by pathogen infection, including the accumulation of various phytohormones and signaling crosstalk interactions at the level of synthesis and accumulation, which could potentially include compounds like 3-O-Galloylmucic acid (Schmelz et al., 2003).
Antimelanogenic Effect : Research on gallic acid derivatives, which are structurally related to this compound, found that synthesized galloyl-RGD inhibited melanin content and tyrosinase activity, indicating its potential use in cosmetic or pharmaceutical industries for skin lightening and treatment of hyperpigmentation disorders (Shin et al., 2020).
Metabolic Engineering for Chemical Production : A study on Corynebacterium glutamicum showed its metabolic engineering for the production of 3-hydroxypropionic acid (3-HP) from glucose and xylose. While this research focused on 3-HP, similar approaches could be applied to the production of this compound and its derivatives (Chen et al., 2017).
HIV Reverse Transcriptase Inhibition : Tetragalloylquinic acids, structurally similar to this compound, were identified as inhibitors of HIV reverse transcriptase, suggesting potential applications in antiviral therapies (Nishizawa et al., 1989).
Antioxidant Activity : A phytochemical investigation of Phyllanthus emblica fruit identified compounds including mucic acid gallates, which showed pronounced antioxidant activity. This indicates the potential application of similar compounds in oxidative stress-related therapeutic interventions (Olennikov et al., 2015).
Potential in Plant Growth and Development : Studies on salicylic acid, a compound related to this compound, revealed its crucial role in the regulation of physiological and biochemical processes during the entire lifespan of the plant. This could indicate similar roles for this compound in plant growth and development (Rivas-San Vicente & Plasencia, 2011).
Mechanism of Action
While the specific mechanism of action for 3-O-Galloylmucic acid is not explicitly stated in the literature, studies on related compounds suggest that polyphenols with a 3-galloyl group have significant biological activities . For instance, Epigallocatechin-3-O-gallate (EGCG), a major catechin component of green tea, is known to possess antiviral activities against a wide range of DNA viruses and RNA viruses . EGCG appears to inhibit the early stages of infections, such as attachment, entry, and membrane fusion, by interfering with viral membrane proteins .
properties
IUPAC Name |
[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O16/c1-8-19(35)25(43-27(40)10-4-15(33)21(37)16(34)5-10)23(39)28(41-8)44-26-22(38)18-12(30)6-11(29)7-17(18)42-24(26)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,25,28-37,39H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOPFKRXJRLLGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

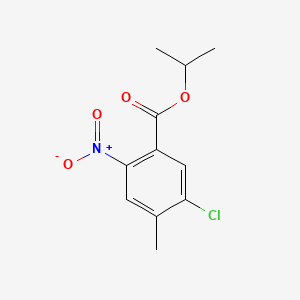
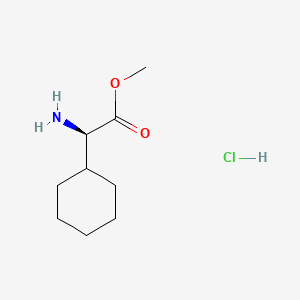
![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-](/img/structure/B598640.png)

![ethyl 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B598643.png)
![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)
![7-Oxa-1-azaspiro[3.5]nonane](/img/structure/B598647.png)
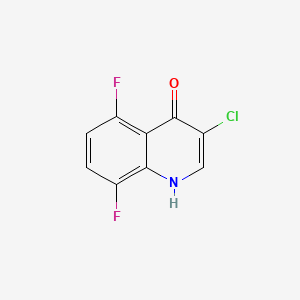
![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)
